molecular formula C20H15BrN4O B15112510 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole

Katalognummer: B15112510
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: PUIJKSDZRVUIFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of biphenyl derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzyl bromide with 4-hydroxybiphenyl in the presence of a base to form the biphenyl-4-yloxy methyl intermediate. This intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are crucial for scaling up the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the biphenyl and bromophenyl groups .

Wissenschaftliche Forschungsanwendungen

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors involved in various biological pathways. The biphenyl and bromophenyl groups can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is unique due to its specific combination of biphenyl, bromophenyl, and tetrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C20H15BrN4O

Molekulargewicht

407.3 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-[(4-phenylphenoxy)methyl]tetrazole

InChI

InChI=1S/C20H15BrN4O/c21-17-8-10-18(11-9-17)25-20(22-23-24-25)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2

InChI-Schlüssel

PUIJKSDZRVUIFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.